Bienvenue dans la boutique en ligne BenchChem!

Piperoxan

Adrenergic Pharmacology Receptor Binding Selectivity Profiling

Piperoxan (benodaine) is the benzodioxane‑derived α2‑adrenoceptor antagonist that uniquely favours α2 over α1 binding sites, with a 4.2‑fold higher affinity for the α2C subtype over α2A. This distinct profile makes it indispensable for experiments that require subtype‑specific blockade without the α1 off‑target activity seen with yohimbine or rauwolscine. Supplied as the hydrochloride salt (CAS 135‑87‑5), it is the historic gold‑standard for ex‑vivo pheochromocytoma diagnosis and modern SAR studies. Choose piperoxan when pan‑α2 blockade is insufficient and fine‑tuned α2C antagonism is essential.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 165963-28-0
Cat. No. B7795571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperoxan
CAS165963-28-0
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2COC3=CC=CC=C3O2
InChIInChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2
InChIKeyLYKMMUBOEFYJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperoxan (CAS 165963-28-0): Procurement Guide for a First-in-Class α2-Adrenoceptor Antagonist


Piperoxan (also known as benodaine) is a benzodioxane-derived compound that serves as a competitive antagonist at α2-adrenergic receptors with a distinct subtype affinity profile [1]. Historically, it was the first antihistamine discovered, but its primary scientific utility now resides in its adrenergic pharmacology, having been used to diagnose pheochromocytoma and as an experimental antihypertensive agent [2]. The compound is typically supplied as the hydrochloride salt (CAS 135-87-5) for research use [3].

Why Piperoxan Cannot Be Substituted by Generic α2-Antagonists Without Quantitative Qualification


The benzodioxane class of α-adrenoceptor antagonists exhibits pronounced inter-compound variation in both α1/α2 selectivity and subtype preference. Most benzodioxane derivatives display marked selectivity for α1-adrenoceptors; however, piperoxan and its direct analogues uniquely show a preference for α2 binding sites [1]. Furthermore, within the α2-antagonist family, piperoxan demonstrates a distinct potency rank and subtype fingerprint compared to commonly used alternatives such as idazoxan, yohimbine, and rauwolscine [2]. These differences preclude simple interchange in experimental protocols where receptor subtype specificity or off-target α1 activity must be controlled.

Quantitative Differentiation Evidence: Piperoxan vs. Key α2-Adrenoceptor Antagonist Comparators


Piperoxan Exhibits α2-Preferential Binding in a Class Dominated by α1 Selectivity

In a systematic study of benzodioxane derivatives, piperoxan and its analogues demonstrated a distinct preference for α2-adrenergic binding sites labeled with ³H-clonidine, whereas all other benzodioxane-like structures displayed a general selectivity for α1-adrenoreceptor sites labeled with ³H-prazosin [1]. This class-level differentiation is critical for experiments where minimal α1 interference is desired.

Adrenergic Pharmacology Receptor Binding Selectivity Profiling

Comparative Potency: Piperoxan vs. 170 150 in Antagonizing Clonidine-Induced Hypertension and Tachycardia

In a direct head-to-head comparison using the pithed rat model, piperoxan was found to be slightly less potent than the related benzodioxane compound 170 150 in antagonizing clonidine-induced hypertension, with pA10 values of 5.3 for piperoxan versus 5.4 for 170 150 [1]. For antagonism of clonidine-induced reduction of electrically-evoked tachycardia, 170 150 was approximately 3-fold more potent than piperoxan [1].

Cardiovascular Pharmacology In Vivo Receptor Antagonism α2-Adrenoceptor Function

α2 Subtype Affinity Fingerprint: Piperoxan vs. Yohimbine

Piperoxan demonstrates a distinct α2-subtype affinity profile, with Ki values of 5.4 nM (α2A), 2 nM (α2B), and 1.3 nM (α2C), indicating a 4.2-fold higher affinity for α2C over α2A [1]. In contrast, the widely used α2-antagonist yohimbine exhibits a non-selective profile with nearly identical Ki values of 1.05 nM (α2A), 1.19 nM (α2B), and 1.19 nM (α2C) [2]. This subtype bias differentiates piperoxan for applications where differential α2C engagement is of interest.

Receptor Subtype Pharmacology Binding Affinity α2A, α2B, α2C Adrenoceptors

Solubility and Stability Profile: Piperoxan Hydrochloride Offers Practical Formulation Advantages

Piperoxan hydrochloride (CAS 135-87-5) demonstrates high aqueous solubility (≥50 mg/mL with ultrasonication) and DMSO solubility (≥31 mg/mL) . The crystalline solid is non-hygroscopic, stable to light, air, and normal storage temperatures, and aqueous solutions at pH 5 remain stable after autoclaving and many months of room temperature storage [1]. These properties contrast with less stable α2-antagonist salts that may require more stringent storage or degrade in aqueous media.

Preformulation Solubility Stability Procurement

Optimal Research and Industrial Use Cases for Piperoxan Based on Quantitative Evidence


α2C-Adrenoceptor Subtype-Selective Pharmacological Studies

Given piperoxan's 4.2-fold higher affinity for α2C over α2A subtypes [1], it is particularly suited for in vitro and ex vivo experiments aiming to dissect α2C-mediated signaling in tissues where this subtype predominates (e.g., certain CNS regions, vasculature). Researchers should consider this subtype bias when designing studies where pan-α2 blockade with yohimbine would obscure subtype-specific effects.

In Vivo α2-Adrenoceptor Antagonism Requiring Titratable Potency

Piperoxan's intermediate potency relative to more potent agents like 170 150 [2] makes it a valuable tool for in vivo dose-response studies where fine control over the degree of α2 blockade is required. This is particularly relevant in cardiovascular or sympathetic nerve discharge models where over-antagonism may confound interpretation.

Reference Standard for Benzodioxane α2-Preferential Binding

As the benzodioxane derivative with a confirmed preference for α2 over α1 binding sites [3], piperoxan serves as a critical reference standard for structure-activity relationship (SAR) studies within the benzodioxane class. It provides a benchmark against which the selectivity profiles of novel synthetic benzodioxane analogues can be compared.

Diagnostic Research and Pheochromocytoma Model Systems

Piperoxan has a historically validated role in diagnosing pheochromocytoma via its α-adrenergic blocking action [4]. In modern research, it can be employed as a positive control or reference compound in ex vivo models of catecholamine-secreting tumors, or in studies of adrenergic regulation of urinary function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperoxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.